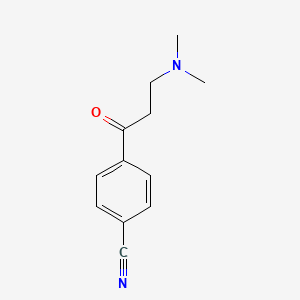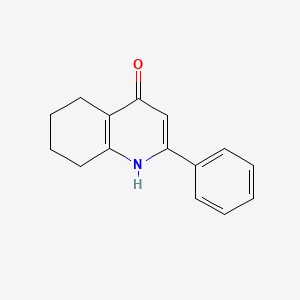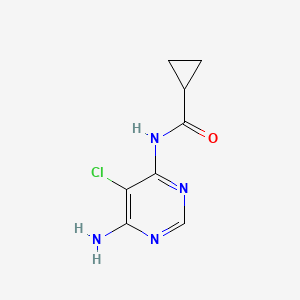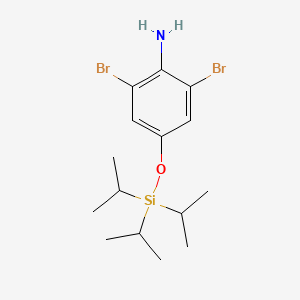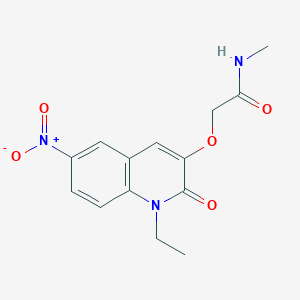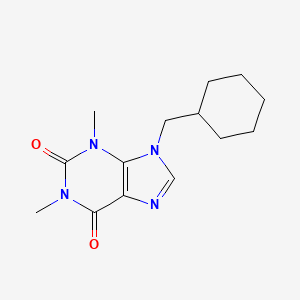
1-phenyl-3H-2,1-benzoxaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole is a boron-containing heterocyclic compound. It is part of the benzoxaborole family, known for their unique structural features and versatile applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole typically involves the reaction of phenylboronic acid with o-aminophenol under specific conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzoxaborole structure .
Industrial Production Methods: Industrial production methods for 1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert it into different boron-containing derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or organometallic reagents.
Major Products Formed:
Scientific Research Applications
1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex boron-containing compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antifungal and antibacterial agent.
Medicine: It is explored for its therapeutic potential in treating skin conditions and other diseases.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the suppression of microbial growth or the modulation of immune responses .
Comparison with Similar Compounds
- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole
- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid
- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
Uniqueness: 1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole is unique due to its phenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H11BO |
|---|---|
Molecular Weight |
194.04 g/mol |
IUPAC Name |
1-phenyl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C13H11BO/c1-2-7-12(8-3-1)14-13-9-5-4-6-11(13)10-15-14/h1-9H,10H2 |
InChI Key |
QYBWJCGUESPQBA-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC=CC=C2CO1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B13991337.png)
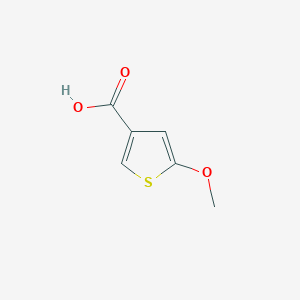
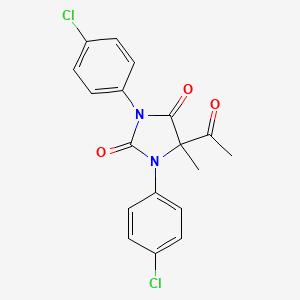
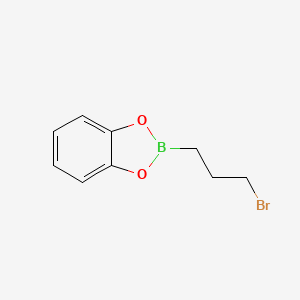
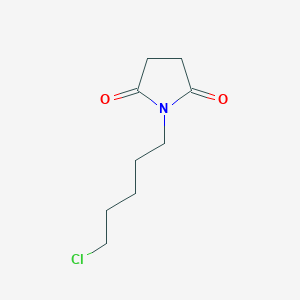
![1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B13991366.png)
![2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide](/img/structure/B13991369.png)
![8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13991370.png)
